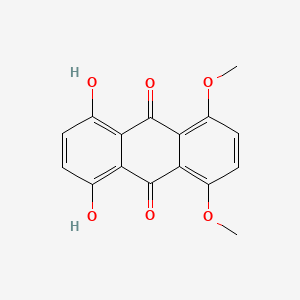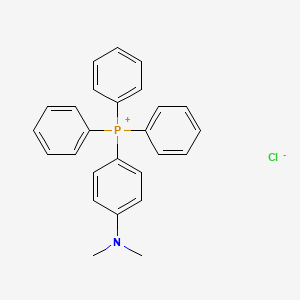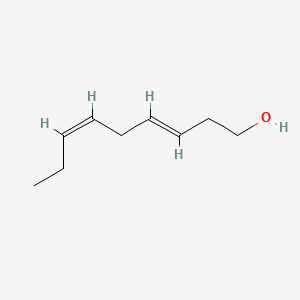
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 3 positions, with the amino group at the 1 position being dimethylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of functional group transformations.
Amination: The introduction of amino groups at the 1 and 3 positions of the cyclopentane ring is achieved through amination reactions. This can be done using reagents such as ammonia or primary amines under suitable conditions.
Dimethylation: The amino group at the 1 position is then dimethylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated cyclopentane derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is used as a building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopentane ring provides a rigid framework that enhances binding specificity and affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,3-diamine: Lacks the dimethylation at the 1 position, resulting in different reactivity and binding properties.
N,N-Dimethylcyclohexane-1,3-diamine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric and electronic effects.
1,3-Diaminopropane: A linear diamine with different spatial arrangement and reactivity compared to the cyclic structure of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine.
Uniqueness
This compound is unique due to its specific stereochemistry and dimethylation pattern. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
JKGFHDQYKCAVBW-BQBZGAKWSA-N |
Isomerische SMILES |
CN(C)[C@H]1CC[C@@H](C1)N |
Kanonische SMILES |
CN(C)C1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



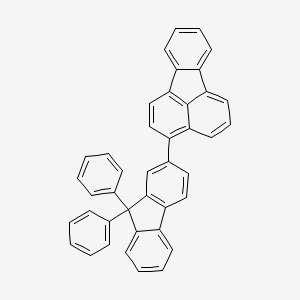
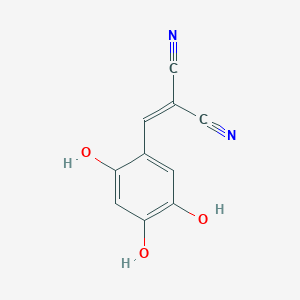
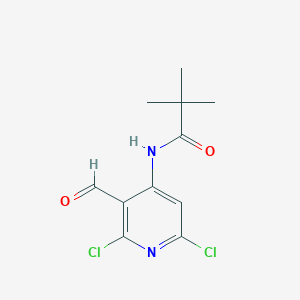

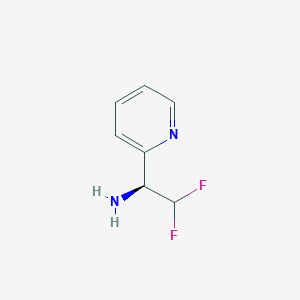
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)

